Cas no 950333-77-4 (2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide)

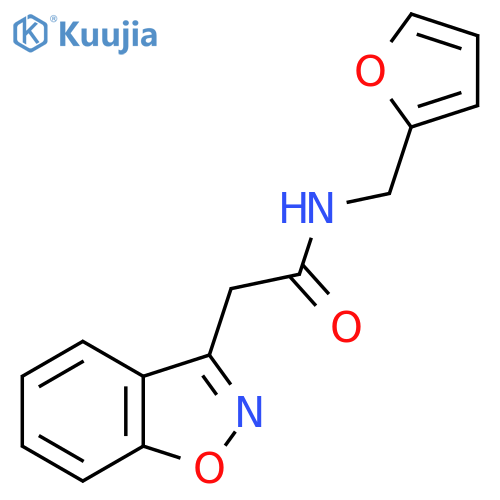

950333-77-4 structure

商品名:2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide

2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide

- CCG-161698

- AKOS001902256

- F5791-1020

- 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide

- 950333-77-4

- 2-(1,2-benzoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

- 2-(benzo[d]isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

- SR-01000924807

- SR-01000924807-1

-

- インチ: 1S/C14H12N2O3/c17-14(15-9-10-4-3-7-18-10)8-12-11-5-1-2-6-13(11)19-16-12/h1-7H,8-9H2,(H,15,17)

- InChIKey: YISOVDKRVFUWIM-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2C(CC(NCC2=CC=CO2)=O)=N1

計算された属性

- せいみつぶんしりょう: 256.08479225g/mol

- どういたいしつりょう: 256.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 68.3Ų

2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5791-1020-5mg |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-3mg |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-15mg |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-5μmol |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-1mg |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-2mg |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-2μmol |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-4mg |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-10μmol |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5791-1020-10mg |

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |

950333-77-4 | 10mg |

$79.0 | 2023-09-09 |

2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

950333-77-4 (2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量